Dimethyl 2,3-dibromosuccinate Dimethyl 2,3-dibromosuccinate
Brand Name: Vulcanchem
CAS No.: 1186-98-7
VCID: VC20940268
InChI: InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
SMILES: COC(=O)C(C(C(=O)OC)Br)Br
Molecular Formula: C6H8Br2O4
Molecular Weight: 303.93 g/mol

Dimethyl 2,3-dibromosuccinate

CAS No.: 1186-98-7

Cat. No.: VC20940268

Molecular Formula: C6H8Br2O4

Molecular Weight: 303.93 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2,3-dibromosuccinate - 1186-98-7

Specification

CAS No. 1186-98-7
Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
IUPAC Name dimethyl 2,3-dibromobutanedioate
Standard InChI InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
Standard InChI Key XQBOXCHKENCESQ-UHFFFAOYSA-N
SMILES COC(=O)C(C(C(=O)OC)Br)Br
Canonical SMILES COC(=O)C(C(C(=O)OC)Br)Br

Introduction

Chemical Structure and Properties

Molecular Identification and Basic Properties

Dimethyl 2,3-dibromosuccinate has a distinct chemical identity that can be categorized through various parameters:

PropertyValueReference
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
CAS Number1186-98-7
IUPAC Namedimethyl 2,3-dibromobutanedioate
Standard InChIInChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3
Standard InChIKeyXQBOXCHKENCESQ-UHFFFAOYSA-N
SMILES NotationCOC(=O)C(C(C(=O)OC)Br)Br

Physical and Chemical Properties

The compound exhibits several important physical and chemical characteristics that define its behavior in various environments:

PropertyValueReference
Physical StateCrystalline solid
XLogP3-AA1.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass303.87688 Da

Structural Features

Dimethyl 2,3-dibromosuccinate is characterized by a central butanedioic acid scaffold that has been functionalized with two bromine atoms at the C2 and C3 positions . The carboxylic acid groups at both ends of the molecule are esterified with methoxy groups, creating a diester structure. This configuration provides the molecule with its distinctive reactivity, particularly at the carbon-bromine bonds, which are susceptible to nucleophilic substitution reactions.

Synthesis Methods

Bromination of Unsaturated Precursors

The synthesis of dimethyl 2,3-dibromosuccinate typically involves the bromination of unsaturated precursors such as dimethyl fumarate or dimethyl maleate. The bromination process introduces bromine atoms across the carbon-carbon double bond, resulting in the formation of the dibrominated product. A common reagent used in this process is benzyltrimethylammonium tribromide (BTMA Br3), which serves as an efficient brominating agent.

Stereochemical Considerations

The stereochemistry of the final product is heavily influenced by the geometric configuration of the starting material. Dimethyl fumarate, with its trans configuration, typically yields the anti-dibromosuccinate, while dimethyl maleate, with its cis configuration, gives the syn-dibromosuccinate. This stereoselectivity makes dimethyl 2,3-dibromosuccinate valuable in stereoselective synthetic pathways.

Analytical Characterization

Mass Spectrometry Analysis

Mass spectrometry provides valuable insights into the fragmentation pattern and molecular weight of dimethyl 2,3-dibromosuccinate. The compound shows characteristic isotope patterns due to the presence of two bromine atoms, which each occur as two major isotopes (79Br and 81Br) .

Predicted Collision Cross Sections

Mass spectrometry analysis can be enhanced with ion mobility data, represented by collision cross sections (CCS). The following table presents predicted CCS values for various adduct ions of dimethyl 2,3-dibromosuccinate:

Adductm/zPredicted CCS (Ų)
[M+H]+302.88622143.5
[M+Na]+324.86816136.2
[M+NH4]+319.91276144.0
[M+K]+340.84210145.0
[M-H]-300.87166141.4
[M+Na-2H]-322.85361142.4
[M]+301.87839140.5
[M]-301.87949140.5
These values indicate how different ions interact within mass spectrometer instruments based on their size and charge distribution .

Applications in Research and Industry

Organic Synthesis Applications

Dimethyl 2,3-dibromosuccinate serves as an important building block in organic synthesis due to its reactive bromine substituents. The compound undergoes various chemical transformations, including:

  • Nucleophilic substitution reactions, where the bromine atoms can be replaced by a wide range of nucleophiles

  • Elimination reactions, leading to the formation of unsaturated systems

  • Conversion to heterocyclic compounds through cyclization reactions
    These reactions make dimethyl 2,3-dibromosuccinate valuable in the synthesis of complex organic molecules, including pharmaceutically active compounds .

Pharmaceutical and Biochemical Research

Research suggests that derivatives of 2,3-dibromosuccinate have potential applications in pharmaceutical research . Related heterocyclic dicarboxylic acids synthesized from dibromosuccinates have demonstrated antifungal and antibacterial properties . The compound's ability to undergo specific transformations makes it useful in studying post-translational protein modifications like S-succination.

Hazard TypeClassificationReference
FlammabilityFlammable
ToxicityHarmful by inhalation, in contact with skin, and if swallowed
CorrosivityCauses burns
Respiratory EffectsIrritating to respiratory system
Eye EffectsLachrymatory (causes tears)
GHS Pictogram CodesGHS07 (Irritant)

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds share structural similarities with dimethyl 2,3-dibromosuccinate, each with its own unique properties and applications:

CompoundMolecular FormulaCAS NumberKey DifferencesReference
2,3-Dibromosuccinic acidC4H4Br2O41114-00-7Free acid form; not esterified
Diethyl 2,3-dibromosuccinateC8H12Br2O4608-82-2Ethyl esters instead of methyl esters
Dimethyl 2-bromosuccinateC6H9BrO4760-90-7Contains only one bromine atom
1,3-Dibromo-2,2-dimethoxypropaneC5H10Br2O222094-18-4Contains an acetal group instead of ester groups
Understanding the similarities and differences between these compounds can help researchers select the most appropriate reagent for specific applications.

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